(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(trifluoromethyl)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

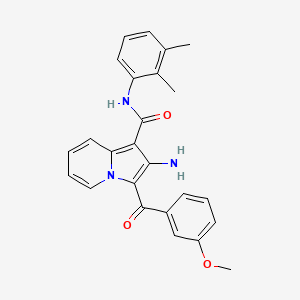

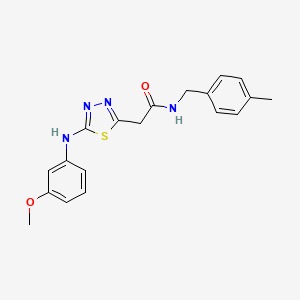

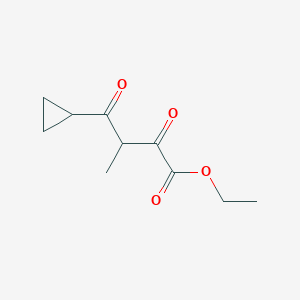

The compound (2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(trifluoromethyl)phenyl)methanone is a complex organic molecule. It contains several functional groups, including a nitro group (-NO2), a thioether group (-S-), an imidazole ring, and a trifluoromethyl group (-CF3). Each of these groups contributes to the overall properties and reactivity of the molecule .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, a five-membered ring containing two nitrogen atoms, would likely contribute to the compound’s stability and reactivity .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the nitro group is electron-withdrawing, which could make the compound susceptible to nucleophilic attack. The thioether group could participate in oxidation reactions, and the imidazole ring could undergo various substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar nitro group and the electronegative fluorine atoms in the trifluoromethyl group could increase the compound’s polarity and influence its solubility in different solvents .

Scientific Research Applications

Luminescence Sensitization

Thiophenyl-derivatized nitrobenzoic acid ligands have been explored for their potential to sensitize Eu(III) and Tb(III) luminescence. These compounds exhibit solution and solid-state luminescence when characterized by luminescence spectroscopy and X-ray crystallography. Such materials are promising for applications in luminescent devices and sensors due to their significant quantum yields and luminescence lifetimes (Viswanathan & Bettencourt-Dias, 2006).

Inhibitory and Antioxidant Activities

Compounds synthesized from a base-catalyzed heterocyclization involving N-aryl-N'-[imino(nitroamino)methyl]thioureas or N-aryl-N'-cyanothioureas have shown α-glucosidase and α-amylase inhibitory activities, as well as antioxidant activities. These findings suggest potential therapeutic applications for managing diabetes and oxidative stress-related diseases (Satheesh et al., 2017).

Antimicrobial and Antioxidant Properties

Novel benzofuran derivatives synthesized from (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone have shown promising antimicrobial and antioxidant properties. Such compounds could lead to the development of new antibiotics and antioxidants, highlighting their potential in pharmaceutical research (Rashmi et al., 2014).

Organic Synthesis and Catalysis

Research on the oxidation of diarylacetylenes to 1,2-diketones using Oxone in trifluoroacetic acid has led to the development of novel organic synthesis methodologies. These methods are crucial for creating intermediates used in further chemical transformations, demonstrating the compound's significance in synthetic chemistry (Chu et al., 2009).

Electrochemical and Electrical Properties

Studies on the synthesis and characterization of oligobenzimidazoles have revealed their potential in applications related to electrochemical, electrical, optical, and thermal properties. Such compounds could be used in electronic devices, highlighting their importance in materials science (Anand & Muthusamy, 2018).

Future Directions

properties

IUPAC Name |

[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O3S/c19-18(20,21)14-6-4-13(5-7-14)16(25)23-9-8-22-17(23)28-11-12-2-1-3-15(10-12)24(26)27/h1-7,10H,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZJUPWUBPVYMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2470046.png)

![propyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2470047.png)

![1-[(2,5-dimethylphenyl)methyl]-N-(2-methylsulfanylphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2470050.png)

![Methyl 2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate](/img/structure/B2470063.png)